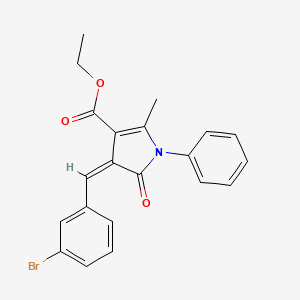![molecular formula C26H20ClN3O2S B11643051 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N-(3-クロロ-2-メチルフェニル)-4-(フラン-2-イル)-6-(4-メチルフェニル)チエノ[2,3-b]ピリジン-2-カルボキサミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、しばしば有意な生物活性を示すチエノピリジンコアを特徴としています。アミノ基、クロロ基、フラン環など、複数の官能基の存在は、その多様な化学反応性と医薬品化学における潜在的な有用性に貢献しています。
準備方法
合成経路と反応条件
3-アミノ-N-(3-クロロ-2-メチルフェニル)-4-(フラン-2-イル)-6-(4-メチルフェニル)チエノ[2,3-b]ピリジン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。
チエノピリジンコアの形成: これは、適切なピリジン誘導体とチオフェン前駆体を酸性または塩基性条件下で環化反応させることで達成できます。
アミノ基の導入: アミノ基は、多くの場合、アンモニアまたはアミン誘導体を使用して、求核置換反応を介して導入できます。
芳香族置換: クロロ基とメチル基は、通常、塩素化剤やメチル化剤などの試薬を使用して、求電子芳香族置換反応を介して導入されます。
フラン環の付加: フラン環は、フランボロン酸またはハロゲン化物を用いた鈴木反応やヘック反応などのカップリング反応を介して組み込むことができます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則を使用して、持続可能な生産を確保することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基とフラン基で酸化反応を起こす可能性があり、ニトロソまたはオキソ誘導体の形成につながります。
還元: 還元反応は、ニトロ基またはカルボニル基を標的にすることができ、それぞれアミンまたはアルコールに変換します。
置換: 芳香環は、使用する試薬と条件に応じて、ハロゲン化、ニトロ化、スルホン化などのさまざまな置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: 塩素、臭素、硝酸、硫酸。
主な生成物
これらの反応の主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、アミノ基の酸化はニトロソ誘導体を生成する可能性がありますが、ニトロ基の還元はアミンを生成します。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その多様な官能基は、有機合成において汎用性の高い中間体として機能します。
生物学
生物学研究では、この化合物の潜在的な生物活性は、酵素阻害、受容体結合、細胞シグナル伝達経路に関する研究の候補となります。
医学
医学的には、この化合物は、抗炎症作用、抗がん作用、抗菌作用など、潜在的な治療効果について調べることができます。その構造は、さまざまな生物学的標的に相互作用する可能性を示唆しており、薬物開発の有望なリード化合物となっています。
工業
工業では、この化合物は、その独特の化学特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
3-アミノ-N-(3-クロロ-2-メチルフェニル)-4-(フラン-2-イル)-6-(4-メチルフェニル)チエノ[2,3-b]ピリジン-2-カルボキサミドの作用機序は、その特定の用途によって異なります。生物学的状況では、特定の酵素または受容体と相互作用し、その活性を調節する可能性があります。たとえば、活性部位に結合して酵素を阻害したり、アゴニストまたはアンタゴニストとして作用して受容体の機能を変化させる可能性があります。
類似化合物との比較
類似化合物
- 3-アミノ-N-(3-クロロフェニル)-4-(フラン-2-イル)チエノ[2,3-b]ピリジン-2-カルボキサミド
- 3-アミノ-N-(2-メチルフェニル)-4-(フラン-2-イル)チエノ[2,3-b]ピリジン-2-カルボキサミド
- 3-アミノ-N-(3-クロロ-2-メチルフェニル)-4-(チオフェン-2-イル)チエノ[2,3-b]ピリジン-2-カルボキサミド
独自性
3-アミノ-N-(3-クロロ-2-メチルフェニル)-4-(フラン-2-イル)-6-(4-メチルフェニル)チエノ[2,3-b]ピリジン-2-カルボキサミドの独自性は、官能基と芳香環の特定の組み合わせにあります。この独自の構造は、類似の化合物と比較して、異なる生物活性と化学反応性を付与する可能性があり、さらなる研究開発の価値のある対象となります。
特性
分子式 |
C26H20ClN3O2S |
|---|---|
分子量 |
474.0 g/mol |
IUPAC名 |
3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O2S/c1-14-8-10-16(11-9-14)20-13-17(21-7-4-12-32-21)22-23(28)24(33-26(22)30-20)25(31)29-19-6-3-5-18(27)15(19)2/h3-13H,28H2,1-2H3,(H,29,31) |
InChIキー |
GOHHHIVTBGHJHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642973.png)

![N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11642986.png)
![(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11642996.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643002.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643003.png)
![[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11643008.png)
![(6Z)-2-butyl-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643010.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643018.png)
![10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one](/img/structure/B11643031.png)

![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B11643065.png)
![2-(4-methylphenoxy)-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}acetamide](/img/structure/B11643067.png)
